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Abstract

5-Ethyl-2-iodophenylacetic acid (C10H11102) is a halogenated aromatic carboxylic acid. As a
functionalized derivative of phenylacetic acid, it represents a class of compounds with
significant potential in medicinal chemistry and materials science. Phenylacetic acid derivatives
are known to be key structural motifs in a variety of biologically active molecules, including non-
steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1][2] The precise substitution
pattern, including the presence of a bulky iodine atom and an ethyl group, can profoundly
influence the molecule's steric and electronic properties, making it a valuable intermediate for
targeted synthesis. This guide provides a comprehensive, multi-technique approach to the
definitive structural elucidation and characterization of this compound, emphasizing the
synergy between various analytical methods to ensure scientific rigor and unequivocal
structural confirmation.

Introduction and Physicochemical Profile

The first step in characterizing any novel or synthesized compound is to determine its
fundamental physicochemical properties. These data provide the initial confirmation of identity
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and purity.

Molecular Structure and Properties

o |[UPAC Name: 2-(5-Ethyl-2-iodophenyl)acetic acid
e Molecular Formula: C10H11102
e Molecular Weight: 290.10 g/mol [3]

A summary of the expected and observed properties is presented below.

Experimental

Property Theoretical Value L
Determination Method
High-Resolution Mass
Molecular Formula C10H11102 Spectrometry (HRMS),
Elemental Analysis
) ] High-Resolution Mass
Monoisotopic Mass 289.97528 Da

Spectrometry (HRMS)

] o Differential Scanning
] ] Not widely reported; similar ] )
Melting Point Calorimetry (DSC) or Melting
compounds melt >100°C ]
Point Apparatus

Expected to be an off-white to ] )
Appearance ) ) Visual Inspection
beige solid[4]

Elemental and Compositional Analysis

Confirming the elemental composition is a foundational step that validates the molecular
formula derived from other methods.

Combustion Analysis (CHNX)

Combustion analysis is a standard procedure to determine the mass fractions of carbon,
hydrogen, and nitrogen.[5] For halogenated compounds, a subsequent step is required for
halogen determination.
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Principle: A sample is combusted in an excess of oxygen, converting carbon to COz, hydrogen
to H20, and nitrogen to N2 or NOx, which are then quantitatively measured.[5]

Expected Composition for CioH1110z2:

Carbon (C): 41.40%

Hydrogen (H): 3.82%

lodine (1): 43.75%

Oxygen (O) (by difference): 11.03%

Halogen Determination (Sodium Fusion Test)

This qualitative test confirms the presence of iodine.

Principle: The organic compound is fused with metallic sodium, converting the covalently
bonded iodine into ionic sodium iodide (Nal). Subsequent reaction with silver nitrate in an
acidic solution yields a characteristic precipitate.

Experimental Protocol:

Place a small piece of clean, dry sodium metal into a fusion tube and heat until it melts.

e Add a small quantity (10-20 mg) of 5-Ethyl-2-iodophenylacetic acid onto the molten
sodium.

o Heat the tube gently, then strongly, until it is red hot.

e Plunge the hot tube into a beaker containing approximately 15 mL of distilled water. Caution:
This must be done behind a safety shield as the tube will shatter and residual sodium will
react vigorously.

 Boil the resulting solution for a few minutes, then filter to remove glass fragments and
carbonaceous material.

 Acidify a portion of the clear filtrate with dilute nitric acid (HNO3).
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e Add a few drops of aqueous silver nitrate (AgNOs) solution.
o Expected Result: Formation of a yellow precipitate (Agl) confirms the presence of iodine.

Spectroscopic and Spectrometric Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular
structure, from the carbon-hydrogen framework to the specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecular
formula and fragmentation patterns.

Experimental Protocol (Electron lonization - MS):

e Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or
dichloromethane) is introduced into the instrument.

« lonization: The sample is vaporized and bombarded with high-energy electrons (typically 70
eV), causing ionization and fragmentation.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation:

e Molecular lon (M*e): The presence of iodine (a monoisotopic element, 127]) simplifies the
spectrum, as there will be no M+2 peak from isotopic halogen distribution, unlike with
chlorine or bromine.[6] The molecular ion peak is expected at m/z 290.

e High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement,
allowing for the unambiguous determination of the molecular formula. The expected exact
mass is 289.97528 Da.

o Fragmentation Pattern: The structure is expected to fragment in a predictable manner,
providing structural clues.

Predicted Fragmentation Pathways:
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Structure of Plausible Structure
m/z Value Fragment Lost
Fragment of lon
245 *COOH Carboxyl radical [CoHail]*e
163 *CH2COOH Acetic acid radical [CsHsl]*
117 I lodine atom [C10H1102]*

| 91 | I, COOH | lodine and Carboxyl | [CsHs]* (Tropylium ion) |

Molecular Ion (M™e)
m/z = 290

-45 Da

Loss of «COOH
m/z = 245

Benzylic Cleavage
(Tropylium Ion)
m/z = 91

Click to download full resolution via product page

Caption: Key fragmentation pathways in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[7]
Experimental Protocol (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol.

e Record a background spectrum.

© 2026 BenchChem. All rights reserved. 5/15 Tech Support


https://www.benchchem.com/product/b8729080/docs?utm_src=pdf-body-img#structural-elucidation-and-characterization-of-5-ethyl-2-iodophenylacetic-acid
https://pdfs.semanticscholar.org/28bf/68cd0bae2f6dfac874cacbcea7b90f71f16c.pdf?skipShowableCheck=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8729080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Place a small amount of the solid sample onto the crystal.
e Apply pressure using the anvil to ensure good contact.
o Record the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm~—?) Vibration Type Functional Group

2500-3300 (very broad) O-H stretch Carboxylic Acid

2960-2850 C-H stretch (sp?) Ethyl (-CH=CHs) and
Methylene (-CHz)

~3050 C-H stretch (sp?) Aromatic Ring

~1700 (strong) C=0 stretch Carboxylic Acid

1600-1450 C=C stretch Aromatic Ring

~1420 and ~920 O-H bend Carboxylic Acid Dimer

| ~1250 | C-O stretch | Carboxylic Acid |

The broad O-H stretch and strong C=0 stretch around 1700 cm~1 are definitive indicators of
the carboxylic acid functionality.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of an organic molecule. For 5-Ethyl-2-iodophenylacetic acid, a combination of 1D
(*H, 13C) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment
of all protons and carbons.

Solvent: Deuterated chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-de) are
suitable solvents.

This experiment provides information on the number of different types of protons, their
chemical environment, and their connectivity to neighboring protons.
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Predicted *H NMR Data (in CDCIs):

Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)
Acidic proton,
often broad
~11-12 Broad Singlet 1H H-OOC- and may

exchange with
trace water.

Ortho to iodine,
~7.65 Doublet (d) 1H Ar-H (H-3) deshielded.
Coupled to H-4.

Doublet of Coupled to H-3
~7.10 1H Ar-H (H-4)
Doublets (dd) and H-6.

Ortho to the ethyl
~7.05 Doublet (d) 1H Ar-H (H-6) group. Coupled
to H-4.

Methylene
protons adjacent
to two
) deshielding

~3.80 Singlet (s) 2H -CH2-COOH
groups (aryl and
carbonyl). No
adjacent protons

to couple with.

Methylene
protons of the

~2.65 Quartet (q) 2H -CHz2-CHs ethyl group, split
by the three

methyl protons.

| ~1.25 | Triplet (t) | 3H | -CH2-CHs | Methyl protons of the ethyl group, split by the two
methylene protons. |
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This experiment identifies all non-equivalent carbon atoms in the molecule.

Predicted 3C NMR Data (in CDCl3):

Chemical Shift (0, ppm)

Carbon Assignment

Rationale

Carboxylic acid carbonyl

~178 Cc=0
carbon.
Aromatic carbon attached to
~145 Ar-C (C-5)
the ethyl group.
Aromatic carbon attached to
~140 Ar-C (C-1)
the CH2COOH group.
~138 Ar-C (C-3) Aromatic CH ortho to iodine.
~130 Ar-C (C-4) Aromatic CH.
~128 Ar-C (C-6) Aromatic CH.
Aromatic carbon directly
~98 Ar-C (C-2) attached to iodine (strong
shielding effect).
~43 -CH2-COOH Methylene carbon.
~28 -CH2-CHs Ethyl group methylene carbon.

~15 | -CH2-CHs | Ethyl group methyl carbon. |

2D NMR experiments are critical for assembling the fragments identified in 1D spectra into a

complete structure.
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Caption: Workflow connecting 1D and 2D NMR experiments.

e COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to
each other. We expect to see correlations between the aromatic protons (H-3/H-4, H-4/H-6)
and within the ethyl group (CH2/CHs).

e HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton
with the carbon it is directly attached to. It allows for the definitive assignment of protonated
carbons.

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations
between protons and carbons that are 2-3 bonds away. This is crucial for connecting the
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structural fragments. Key expected correlations include:

o The methylene protons (-CH2-COOH) to the carbonyl carbon (C=0) and aromatic carbons
C-1 and C-2.

o The ethyl group protons to aromatic carbons C-4, C-5, and C-6.

Definitive 3D Structure: Single-Crystal X-ray
Diffraction

While spectroscopic methods provide a robust 2D structure, single-crystal X-ray
crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms
in space.[9][10][11]

Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are
diffracted by the electron clouds of the atoms in a predictable pattern.[11] By analyzing the
intensities and positions of these diffracted spots, a 3D electron density map can be
constructed, from which the precise atomic positions can be determined.[12]

Experimental Workflow:

o Crystal Growth: High-quality single crystals are required. This is often the most challenging
step and is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or
slow cooling.[11]

o Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with
monochromatic X-rays (e.g., from a Mo or Cu source) while being rotated.[10] The diffraction
pattern is recorded on a detector.

e Structure Solution and Refinement: Sophisticated software is used to solve the "phase
problem” and generate an initial structural model. This model is then refined against the
experimental data to yield the final structure, including bond lengths, bond angles, and
torsional angles.
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Caption: Workflow for single-crystal X-ray analysis.

Safety and Handling

Proper handling of 5-Ethyl-2-iodophenylacetic acid is essential. Safety information is derived
from data sheets of structurally similar compounds.

o Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319),
and may cause respiratory irritation (H335).[4][13][14][15]

o Personal Protective Equipment (PPE):
o Hand Protection: Wear appropriate chemical-resistant gloves.
o Eye Protection: Use chemical safety goggles or a face shield.[4]
o Skin and Body Protection: Wear a laboratory coat.

« Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of dust or vapors.[13][16] Avoid contact with skin, eyes, and clothing.

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
[4][13]

Conclusion

The structural elucidation of 5-Ethyl-2-iodophenylacetic acid requires a systematic and multi-
faceted analytical approach. The combination of elemental analysis, high-resolution mass
spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments provides a highly confident
structural assignment. Each technique offers complementary information, and together they
form a self-validating system. For absolute proof of structure and to understand its solid-state
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conformation, single-crystal X-ray diffraction is the definitive method. This comprehensive

characterization is fundamental for its application in research, particularly in the fields of

medicinal chemistry and drug development, where precise molecular architecture dictates

biological function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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